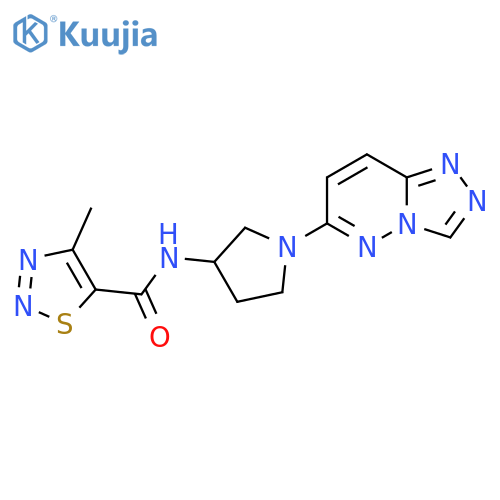Cas no 2034537-64-7 (4-methyl-N-(1-{1,2,4triazolo4,3-bpyridazin-6-yl}pyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide)

4-methyl-N-(1-{1,2,4triazolo4,3-bpyridazin-6-yl}pyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide 化学的及び物理的性質
名前と識別子
-
- 4-methyl-N-(1-{1,2,4triazolo4,3-bpyridazin-6-yl}pyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide
- 4-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide
- AKOS026699415
- 4-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]thiadiazole-5-carboxamide
- N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- F6561-6916
- 2034537-64-7
-
- インチ: 1S/C13H14N8OS/c1-8-12(23-19-16-8)13(22)15-9-4-5-20(6-9)11-3-2-10-17-14-7-21(10)18-11/h2-3,7,9H,4-6H2,1H3,(H,15,22)
- InChIKey: IJAIGVFEHKUZQV-UHFFFAOYSA-N
- SMILES: S1C(=C(C)N=N1)C(NC1CN(C2C=CC3=NN=CN3N=2)CC1)=O
計算された属性
- 精确分子量: 330.10112827g/mol
- 同位素质量: 330.10112827g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 23
- 回転可能化学結合数: 3
- 複雑さ: 454
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.6
- トポロジー分子極性表面積: 129Ų
4-methyl-N-(1-{1,2,4triazolo4,3-bpyridazin-6-yl}pyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6561-6916-2mg |
4-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide |
2034537-64-7 | 2mg |
$88.5 | 2023-09-08 | ||
| Life Chemicals | F6561-6916-2μmol |
4-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide |
2034537-64-7 | 2μmol |
$85.5 | 2023-09-08 | ||
| Life Chemicals | F6561-6916-1mg |
4-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide |
2034537-64-7 | 1mg |
$81.0 | 2023-09-08 |
4-methyl-N-(1-{1,2,4triazolo4,3-bpyridazin-6-yl}pyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide 関連文献
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
2. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
10. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
4-methyl-N-(1-{1,2,4triazolo4,3-bpyridazin-6-yl}pyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamideに関する追加情報
Comprehensive Overview of 4-methyl-N-(1-{1,2,4triazolo4,3-bpyridazin-6-yl}pyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide (CAS No. 2034537-64-7)
The compound 4-methyl-N-(1-{1,2,4triazolo4,3-bpyridazin-6-yl}pyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide, with the CAS number 2034537-64-7, is a specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the class of 1,2,4-triazolo[4,3-b]pyridazine derivatives, which are known for their diverse biological activities. Researchers and industry professionals are increasingly interested in this molecule due to its potential applications in drug discovery and development.
One of the key structural features of 4-methyl-N-(1-{1,2,4triazolo4,3-bpyridazin-6-yl}pyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide is the presence of a 1,2,3-thiadiazole ring, which is often associated with antimicrobial and anti-inflammatory properties. The pyrrolidine moiety further enhances its bioavailability, making it a promising candidate for therapeutic applications. Recent studies have explored its role as a potential kinase inhibitor, a hot topic in oncology research, where targeted therapies are in high demand.
The synthesis of CAS 2034537-64-7 involves multi-step organic reactions, including the formation of the 1,2,4-triazolo[4,3-b]pyridazine core, followed by coupling with the thiadiazole-carboxamide fragment. This process requires precise control of reaction conditions to ensure high yield and purity. Given the growing interest in heterocyclic compounds in medicinal chemistry, this molecule is often discussed in forums and publications focusing on small molecule drug design and structure-activity relationships (SAR).
In addition to its pharmaceutical potential, 4-methyl-N-(1-{1,2,4triazolo4,3-bpyridazin-6-yl}pyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide has also been investigated for its agrochemical applications. The thiadiazole group is known to exhibit herbicidal and fungicidal activities, making this compound relevant to the agricultural sector. With the increasing demand for sustainable crop protection solutions, researchers are exploring its efficacy against resistant strains of pests and pathogens.
The market for specialty chemicals like CAS 2034537-64-7 is expanding, driven by advancements in high-throughput screening and computational chemistry. Companies engaged in contract research organizations (CROs) and custom synthesis services are particularly interested in this compound due to its unique structure and potential applications. Furthermore, the rise of AI-driven drug discovery platforms has increased the demand for such novel scaffolds, as they serve as valuable starting points for virtual screening campaigns.
From a regulatory perspective, 4-methyl-N-(1-{1,2,4triazolo4,3-bpyridazin-6-yl}pyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide is not classified as a controlled substance or hazardous material, which facilitates its use in research and development. However, proper handling and disposal protocols should always be followed to ensure safety and environmental compliance. Researchers are advised to consult material safety data sheets (MSDS) and relevant guidelines when working with this compound.
In conclusion, 4-methyl-N-(1-{1,2,4triazolo4,3-bpyridazin-6-yl}pyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide (CAS No. 2034537-64-7) represents a versatile and promising molecule in both pharmaceutical and agrochemical fields. Its unique structural features and potential biological activities make it a subject of ongoing research, particularly in the context of targeted therapies and sustainable agriculture. As the scientific community continues to explore its applications, this compound is likely to play a significant role in future innovations.
2034537-64-7 (4-methyl-N-(1-{1,2,4triazolo4,3-bpyridazin-6-yl}pyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide) Related Products
- 1266930-11-3(1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid)
- 2138154-80-8(5-Bromo-3-pentylthiophene-2-carboxylic acid)
- 129952-14-3((4S)-3-(2-Methoxyacetyl)-4-(phenylmethyl)-2-oxazolidinone)
- 736150-08-6(N-(4-bromo-3-methylphenyl)-5,6-dichloropyridine-3-carboxamide)
- 1900-41-0(2(1H)-Quinolinone, 8-chloro-4-hydroxy-)
- 1337174-63-6(3-(3-methyl-2-nitrophenyl)morpholine)
- 1531794-42-9((4-fluoro-2-methoxyphenyl)methyl(methyl)amine)
- 2005560-77-8(4-(2-methylthiolan-2-yl)-4H,5H,6H,7H-thieno3,2-cpyridine)
- 1258609-92-5(3-Pyridinecarboxylic acid, 2-amino-5-(4-carboxy-3-fluorophenyl)-)
- 2137604-35-2(3-Furanmethanesulfonamide, N-methyl-)




